

Technical Guide: (+)-Muscarine-d9 Iodide (CAS Number 24570-49-8)

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Compound of Interest

Compound Name: (+)-Muscarine-d9 Iodide

Cat. No.: B15144657

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Muscarine-d9 Iodide is the deuterated isotopologue of (+)-Muscarine Iodide, a potent parasympathomimetic alkaloid originally isolated from mushrooms of the *Amanita* genus. As a selective agonist of muscarinic acetylcholine receptors (mAChRs), it mimics the action of the neurotransmitter acetylcholine, making it a valuable tool in neuroscience and pharmacology. The incorporation of nine deuterium atoms into the trimethylammonium group creates a stable, heavy-isotope labeled internal standard, ideal for quantitative analysis of muscarine in biological matrices by mass spectrometry. This guide provides a comprehensive overview of the technical data, experimental applications, and relevant signaling pathways associated with **(+)-Muscarine-d9 Iodide**.

Physicochemical Properties

The fundamental properties of **(+)-Muscarine-d9 Iodide** are summarized below. This data is essential for accurate preparation of standards and experimental solutions.

Property	Value	Source
CAS Number	24570-49-8 (Unlabeled)	Santa Cruz Biotechnology[1]
Molecular Formula	C ₉ H ₁₁ D ₉ INO ₂	LGC Standards[2], MedChemExpress[3]
Molecular Weight	310.22 g/mol	LGC Standards[2], MedChemExpress[3]
Appearance	White solid	APEXBIO[4]
Solubility	Soluble in water and DMSO (e.g., 10 mM in DMSO)	Immunomart[5], APEXBIO[4]
Storage	Store at -20°C	Tocris Bioscience[6]
Purity	Typically >98%	APEXBIO[4]

Note: The CAS number 24570-49-8 refers to the unlabeled form of (+)-Muscarine Iodide.

Synthesis and Isotopic Enrichment

Synthesis: A detailed, publicly available, step-by-step synthesis protocol specifically for **(+)-Muscarine-d9 Iodide** is not readily found in the scientific literature. However, the synthesis of unlabeled (+)-muscarine has been described, and general methods for the introduction of deuterium are well-established.[7] A plausible synthetic route would involve the quaternization of the precursor amine with a deuterated methyl iodide (CD₃I) in the final step of the synthesis of (+)-muscarine. General strategies for synthesizing deuterated compounds often involve using deuterated starting materials or reagents in key synthetic steps.[8][9]

Isotopic Enrichment: Quantitative data regarding the isotopic purity or enrichment of commercially available **(+)-Muscarine-d9 Iodide** is not consistently provided on vendor datasheets. For quantitative applications, it is crucial for the user to verify the isotopic distribution of the specific lot being used, typically through high-resolution mass spectrometry.

Spectroscopic Data

Detailed NMR and mass spectra for **(+)-Muscarine-d9 Iodide** are not widely published. However, based on the structure, the following characteristics would be expected:

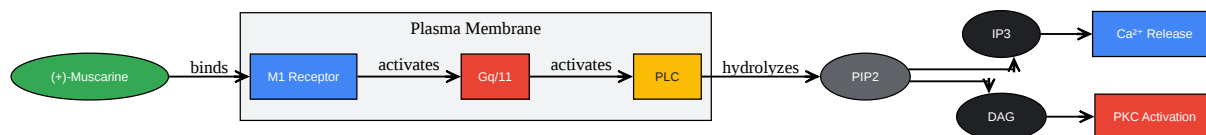
- ^1H NMR: The proton NMR spectrum would be simplified compared to unlabeled muscarine due to the replacement of the nine protons on the trimethylammonium group with deuterium. The remaining protons on the tetrahydrofuran ring and its substituents would exhibit characteristic shifts and couplings.
- ^{13}C NMR: The carbon spectrum would show signals for the nine carbon atoms in the molecule, with the carbons of the deuterated methyl groups appearing as multiplets due to C-D coupling.
- Mass Spectrum: The mass spectrum would show a molecular ion corresponding to the deuterated molecule. The fragmentation pattern would be influenced by the presence of the deuterium atoms. The mass of the unlabeled muscarine cation is 174.26 g/mol .[\[10\]](#) A mass spectrum of unlabeled muscarine can be found in the literature for comparison.[\[11\]](#)

Biological Activity and Signaling Pathways

(+)-Muscarine is a potent agonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5). These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological effects.[\[12\]](#) The signaling pathways for the M1, M2, and M3 receptor subtypes are particularly well-characterized.

M1 Muscarinic Receptor Signaling Pathway

M1 receptors are primarily coupled to Gq/11 proteins.[\[13\]](#) Their activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP_2) into inositol 1,4,5-trisphosphate (IP_3) and diacylglycerol (DAG).[\[14\]](#) IP_3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[\[15\]](#)

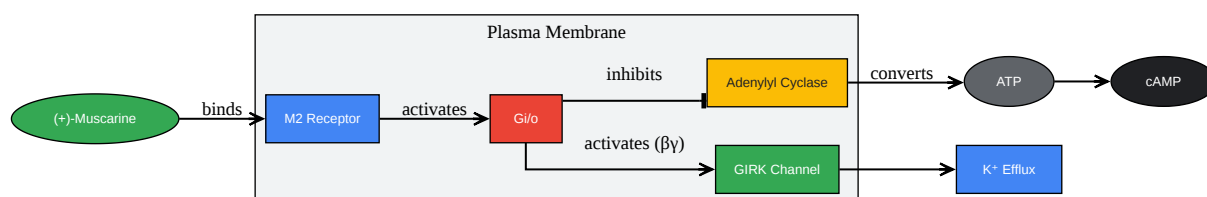


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M1 Receptor Signaling Cascade

M2 Muscarinic Receptor Signaling Pathway

M2 receptors are coupled to Gi/o proteins.[16] Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[17] The $\beta\gamma$ -subunits of the G-protein can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.[16]

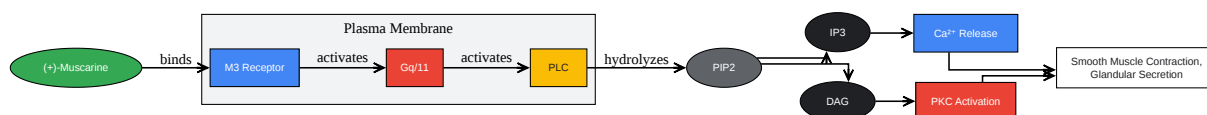


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M2 Receptor Signaling Cascade

M3 Muscarinic Receptor Signaling Pathway

Similar to M1 receptors, M3 receptors are coupled to Gq/11 proteins and activate the phospholipase C pathway, leading to increased intracellular calcium and protein kinase C activation.[18][19] This pathway is crucial for smooth muscle contraction and glandular secretion.[20]



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M3 Receptor Signaling Cascade

Experimental Protocols

Use as an Internal Standard in LC-MS/MS Analysis

(+)-Muscarine-d9 Iodide is an ideal internal standard for the quantification of muscarine in biological samples due to its similar chemical and physical properties to the analyte, ensuring co-elution and similar ionization efficiency, while its mass difference allows for distinct detection.^{[21][22]}

Objective: To quantify the concentration of muscarine in a biological matrix (e.g., plasma, urine).

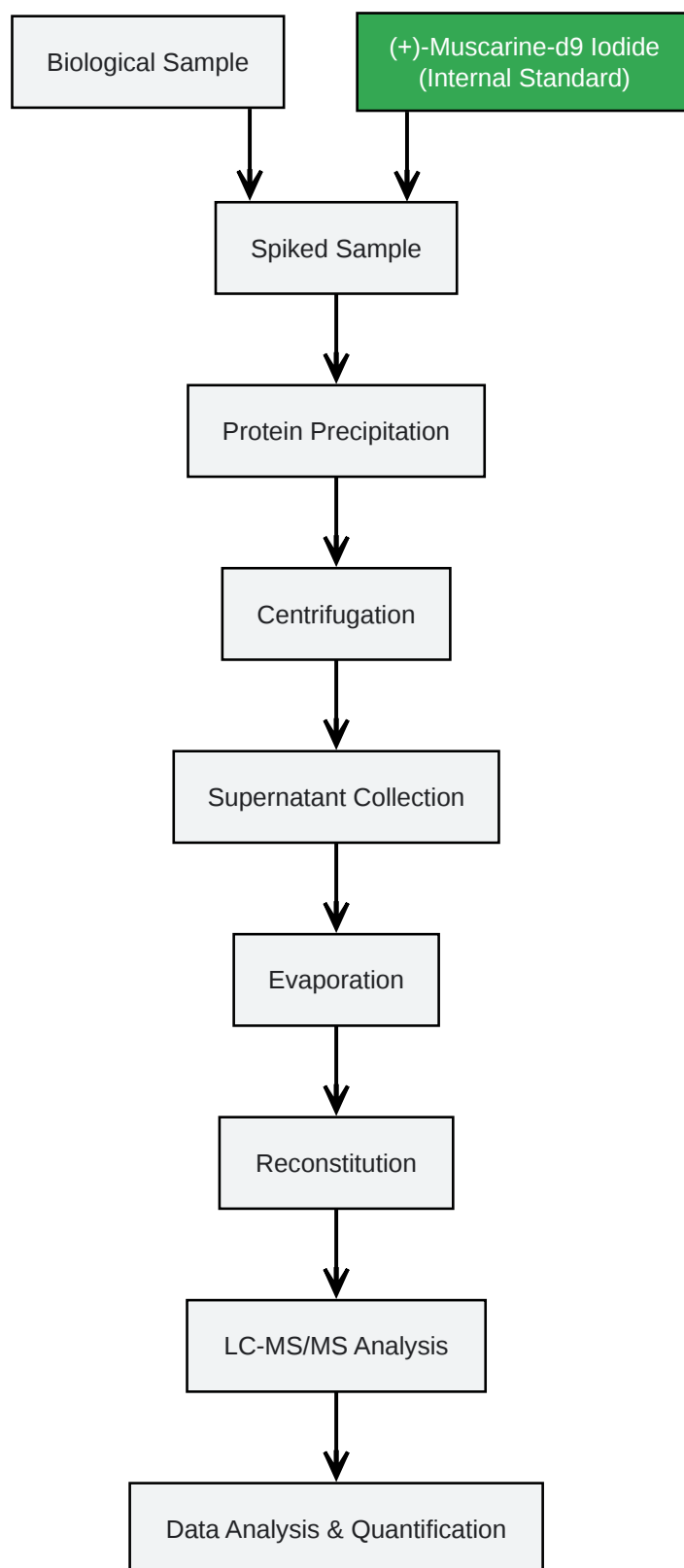
Materials:

- **(+)-Muscarine-d9 Iodide** solution (internal standard)
- Muscarine standard solutions for calibration curve
- Biological matrix (e.g., plasma, urine)
- Protein precipitation agent (e.g., acetonitrile, methanol)
- LC-MS/MS system with a suitable column (e.g., C18)
- Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)

Protocol:

- Sample Preparation:
 - To a known volume of the biological sample, add a fixed amount of **(+)-Muscarine-d9 Iodide** internal standard solution.
 - Add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile).
 - Vortex thoroughly to mix and precipitate proteins.
 - Centrifuge at high speed to pellet the precipitated proteins.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable volume of the initial mobile phase.
- LC-MS/MS Analysis:
 - Inject the prepared sample onto the LC-MS/MS system.
 - Separate the analyte and internal standard using a suitable gradient elution.
 - Detect muscarine and **(+)-Muscarine-d9 Iodide** using multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for both compounds should be optimized.
- Quantification:
 - Generate a calibration curve by plotting the ratio of the peak area of the muscarine standard to the peak area of the internal standard against the concentration of the muscarine standard.
 - Determine the concentration of muscarine in the unknown samples by interpolating the ratio of their peak areas from the calibration curve.[\[23\]](#)



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LC-MS/MS Sample Preparation Workflow

Muscarinic Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of ligands for their receptors.^[24]

In this type of assay, a radiolabeled ligand (e.g., [³H]-N-methylscopolamine, a muscarinic antagonist) is competed for binding to the receptor by an unlabeled ligand (e.g., (+)-muscarine).

Objective: To determine the binding affinity (K_i) of (+)-muscarine for a specific muscarinic receptor subtype.

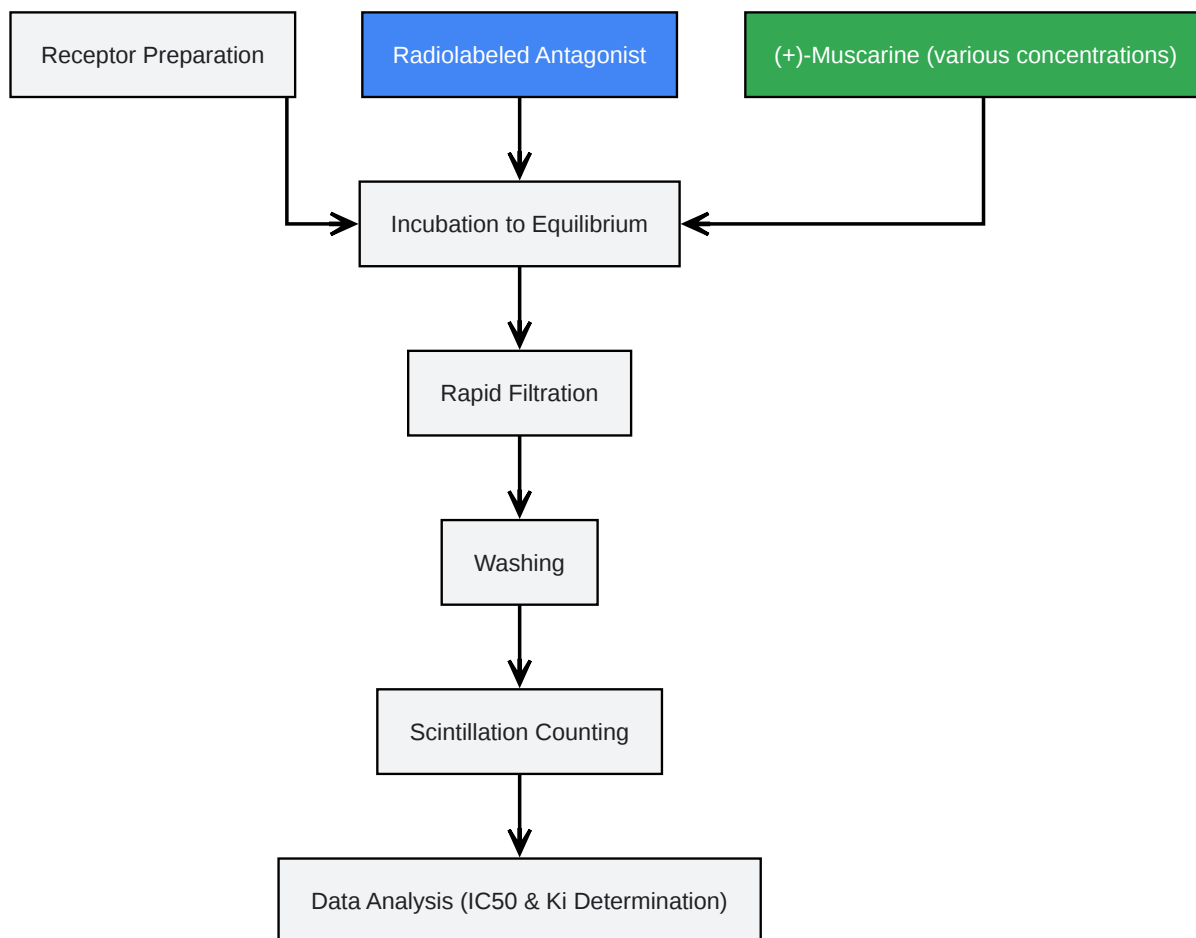
Materials:

- Cell membranes or tissue homogenates expressing the muscarinic receptor subtype of interest.
- Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine).
- (+)-Muscarine solutions of varying concentrations.
- Assay buffer (e.g., phosphate-buffered saline).
- Glass fiber filters.
- Filtration apparatus.
- Scintillation cocktail and liquid scintillation counter.
- A non-selective muscarinic antagonist (e.g., atropine) to determine non-specific binding.

Protocol:

- Assay Setup:
 - In a series of tubes, add a constant amount of receptor preparation, a fixed concentration of the radiolabeled antagonist, and increasing concentrations of unlabeled (+)-muscarine.
 - Prepare tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of atropine).

- Incubation:
 - Incubate the tubes at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[\[25\]](#)
- Filtration:
 - Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand.
 - Wash the filters quickly with ice-cold assay buffer to remove any unbound radioligand.[\[26\]](#)
- Counting:
 - Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate the specific binding at each concentration of (+)-muscarine by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the (+)-muscarine concentration to generate a competition curve.
 - Determine the IC₅₀ value (the concentration of (+)-muscarine that inhibits 50% of the specific binding of the radioligand).
 - Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.[\[27\]](#)



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Radioligand Binding Assay Workflow

Conclusion

(+)-Muscarine-d9 Iodide is an indispensable tool for researchers in pharmacology and drug development. Its primary application as an internal standard in mass spectrometry-based quantification of muscarine allows for highly accurate and precise measurements in complex biological matrices. Furthermore, its activity as a muscarinic agonist enables its use in functional assays and receptor binding studies to investigate the pharmacology of the cholinergic system. A thorough understanding of its properties, the signaling pathways it activates, and appropriate experimental protocols is essential for its effective use in research.

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